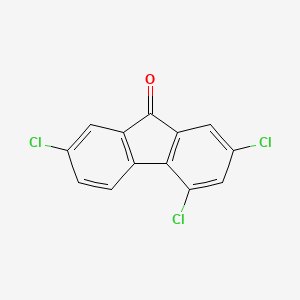
2,4,7-trichloro-9H-fluoren-9-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
2,4,7-Trichloro-9H-fluoren-9-one has been utilized in Suzuki–Miyaura cross-coupling reactions. The regioselective Suzuki–Miyaura cross-coupling of 1,4-dihydroxy-9H-fluoren-9-one derivatives demonstrates excellent site selectivity, with electronic factors influencing the attack position (Sonneck et al., 2015).
Structural Analysis and Properties
The compound has been examined for its structural properties. For example, the crystal structure of 2,4,7-trinitro-9-fluorenone revealed insights into the planarity of the fluorene nucleus and the interaction between the benzene rings and carbonyl groups (Dorset et al., 1972).
Photophysical Applications
This compound derivatives have been explored for their photophysical properties. For instance, certain fluorene derivatives have been investigated for their photochemical stability under both one- and two-photon excitation, indicating their potential in photophysical applications (Corredor et al., 2006).
Liquid Crystalline Behavior
Compounds containing the fluorene moiety, such as 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, have shown liquid crystalline behavior, which is significant for materials science and liquid crystal display technology (Gupta et al., 2018).
Synthesis of Fluorene Derivatives
Research has also focused on synthesizing various fluorene derivatives and examining their chemical reactivity and selectivity. These studies are crucial for developing new materials and chemicals (Titinchi et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that the compound forms charge-transfer complexes with various donor molecules . These donor molecules can be considered as the targets of the compound.
Mode of Action
2,4,7-trichloro-9H-fluoren-9-one interacts with its targets (donor molecules) to form charge-transfer complexes . The formation of these complexes involves the transfer of charge from the donor to the acceptor . The electronic and energy characteristics of the acceptor, donors, and the complexes, as well as the average interplanar distances and the values of charge transfer in the complexes, have been obtained .
Biochemical Pathways
The formation of charge-transfer complexes can influence various physical properties and could potentially affect a wide range of biochemical pathways .
Result of Action
The formation of charge-transfer complexes can result in unique physical properties, such as conductivity, superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the properties of charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor . The properties of a complex also depend on the relative arrangement of its donor and acceptor molecules in the crystal, its polymorphic modification, and the stoichiometric composition .
Eigenschaften
IUPAC Name |
2,4,7-trichlorofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIIMHDMZBJKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289968 | |
| Record name | 2,4,7-trichloro-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785-27-9 | |
| Record name | NSC65919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,7-trichloro-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



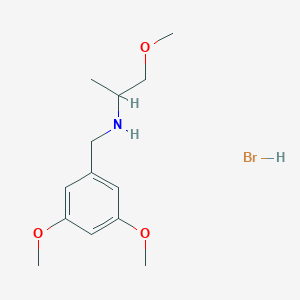
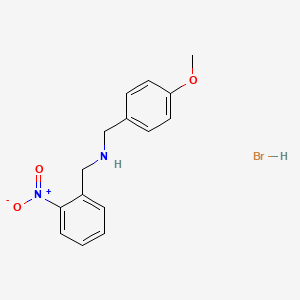
![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)
amine hydrobromide](/img/structure/B3060050.png)
![1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride](/img/structure/B3060051.png)

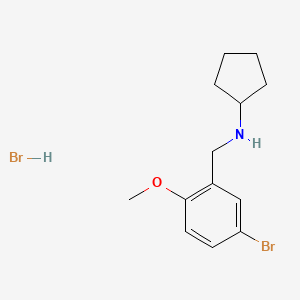
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3060057.png)
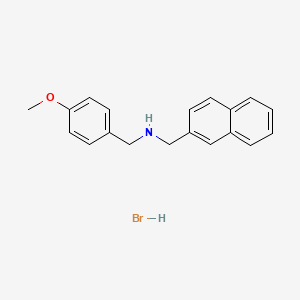
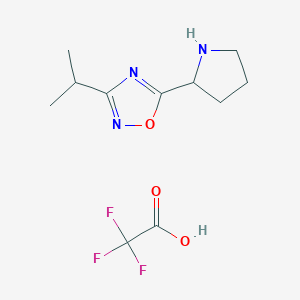
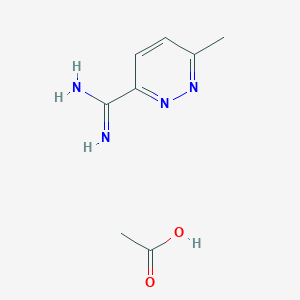
![(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3060065.png)